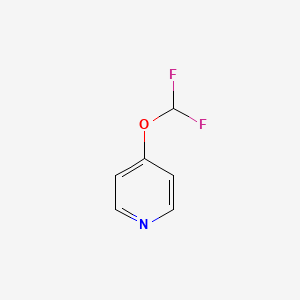

4-(Difluoromethoxy)pyridine

概要

説明

4-(Difluoromethoxy)pyridine is a fluorinated heterocyclic compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to participate in various chemical reactions. These properties make it valuable in multiple scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)pyridine typically involves the introduction of a difluoromethoxy group to a pyridine ring. One common method is the reaction of pyridine derivatives with difluorocarbene precursors. For example, the reaction of 4-hydroxypyridine with difluoromethylating agents such as chlorodifluoromethane (HCFC-22) in the presence of a base like potassium hydroxide (KOH) can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluorocarbene reagents and transition metal catalysts to achieve high yields and selectivity. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom in halogenated derivatives of 4-(difluoromethoxy)pyridine undergoes substitution with nucleophiles, enabling diverse functionalization:

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-(difluoromethoxy)pyridine | Sodium azide (NaN₃) | DMF, 80°C, 12 hours | 4-Azido-2-(difluoromethoxy)pyridine | 85% | |

| 4-Bromo-3-(difluoromethoxy)pyridine | Potassium thiolate | DMSO, 60°C, 6 hours | 4-(Methylthio)-3-(difluoromethoxy)pyridine | 78% |

Mechanistic Insights :

-

The bromine atom’s electrophilicity is enhanced by the electron-withdrawing difluoromethoxy group, facilitating S<sub>N</sub>Ar (aromatic nucleophilic substitution) under mild conditions.

-

Polar aprotic solvents like DMF or DMSO stabilize transition states, improving reaction efficiency.

Palladium-Catalyzed Coupling Reactions

This compound derivatives participate in cross-coupling reactions to construct complex biaryl systems:

Suzuki-Miyaura Coupling

Key Observations :

-

Pd(TFA)₂ with PPh₃ (1:3 molar ratio) optimizes yields in fluoro-carbonylation reactions .

-

Electron-deficient pyridine rings enhance oxidative addition rates in Pd-catalyzed processes.

Oxidation and Reduction

The difluoromethoxy group and pyridine ring undergo selective transformations:

Oxidation

| Substrate | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methyl-2-(difluoromethoxy)pyridine | KMnO₄, H₂SO₄ | 0°C, 2 hours | 4-Carboxy-2-(difluoromethoxy)pyridine | 65% |

Reduction

| Substrate | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-(difluoromethoxy)pyridine | H₂, Pd/C (10%) | EtOH, 25°C, 3 hours | 4-Hydro-2-(difluoromethoxy)pyridine | 90% |

Notes :

-

Oxidation to carboxylic acids proceeds via radical intermediates under acidic conditions.

-

Catalytic hydrogenation selectively reduces halogens without affecting the difluoromethoxy group.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing difluoromethoxy group directs EAS to meta positions:

| Substrate | Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 0°C, 1 hour | 3-Nitro-4-(difluoromethoxy)pyridine | 70% | |

| This compound | Br₂, FeBr₃ | CH₂Cl₂, 25°C, 2 hours | 3-Bromo-4-(difluoromethoxy)pyridine | 82% |

Mechanistic Analysis :

-

Nitration and bromination occur at the meta position due to the -I effect of the difluoromethoxy group, deactivating the ring.

Comparative Reactivity of Derivatives

The table below contrasts reaction outcomes for structurally similar compounds:

| Compound | Reaction Type | Reactivity Trend | Reference |

|---|---|---|---|

| 4-Bromo-2-(difluoromethoxy)pyridine | Suzuki Coupling | Faster than non-fluorinated analogs | |

| This compound | Nitration | Lower regioselectivity vs. methoxy |

科学的研究の応用

4-(Difluoromethoxy)pyridine is a compound with applications in various scientific research fields, particularly in medicinal chemistry and drug development. Its unique chemical structure and properties make it a valuable building block for creating new pharmaceutical agents and exploring biological activities .

Scientific Research Applications

- N-Difluoromethylation of pyridines and derivatives A novel transition metal-free method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones uses readily available reagents .

- Medicinal chemistry Pyridine-containing drugs are a privileged scaffold, with over 100 approved by the FDA . The N-methylpyridinium moieties are found in marketed drugs such as antibacterials and anticancer agents. Replacing the methyl group with CF2H can offer opportunities to discover novel drug candidates with improved biological activities. N-difluoromethylation of pyridine might also have a strong impact in the bioimaging field since many fluorescent probes incorporate N-alkylpyridinium moieties .

- Antibacterial agents Quinolone antibiotics are N-alkylated and incorporate at least one fluorine atom in their chemical structure. N-difluoromethylation of the quinolin-4(1H)-one scaffold offers an exceptional opportunity to develop new antibiotics with an expanded spectrum and high efficacy .

- Antimicrobial activity Chalcone derivatives were synthesized and evaluated for antimicrobial properties against Gram-positive and Gram-negative bacteria, including Bacillus megaterium and Escherichia coli, as well as the fungal strain Aspergillus awamori. Several compounds exhibited notable antibacterial and antifungal activities, sometimes comparable to standard drugs such as Ampicillin and Chloramphenicol, highlighting their potential as therapeutic agents .

- PDE4 inhibitors Phenyl alkyl ketones were designed and synthesized as PDE4 inhibitors, with 13 compounds identified as having submicromolar IC50 values. The most potent compounds have IC 50 values in the mid- to low-nanomolar range. One compound also showed preference for PDE4 with selectivity of >2000-fold over PDE7, PDE9, PDE2, and PDE5. The fluorine atoms of the difluoromethyl groups are within a reasonable range for hydrogen bond formation .

- Treatment of Fragile X Syndrome A PDE4D inhibitor containing this compound has been evaluated for the treatment of Fragile X Syndrome and is in phase III clinical trials .

- Synthesis of key intermediate Scalable, economical, and practical synthesis of 4-(difluoromethyl)pyridin-2-amine provides a key intermediate for the preparation of numerous compounds .

- Late-stage difluoromethylation Recent advances in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, or N .

Case Studies

- Antimicrobial activity assessment: Chalcone derivatives containing difluoromethoxy pyridinyl groups were synthesized and screened for antimicrobial activity. Substances 4d, 4f, 4g, and 4i showed antibacterial and antifungal activities comparable to Ampicillin and Chloramphenicol .

- PDE4 inhibition: A series of phenyl alkyl ketones were synthesized as PDE4 inhibitors. Compound 5v showed preference for PDE4 with selectivity of >2000-fold over PDE7, PDE9, PDE2, and PDE5 .

- BPN14770 for Fragile X Syndrome: BPN14770, a PDE4D inhibitor containing a difluoromethoxy group, is in phase III clinical trials for the treatment of Fragile X Syndrome .

作用機序

The mechanism of action of 4-(Difluoromethoxy)pyridine involves its interaction with specific molecular targets. For instance, it can act as a receptor antagonist by binding to and inhibiting the activity of certain receptors. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. Additionally, the electron-withdrawing nature of the difluoromethoxy group can modulate the compound’s reactivity and binding affinity .

類似化合物との比較

4-(Difluoromethoxy)pyridine can be compared with other fluorinated heterocycles such as:

4-(Trifluoromethoxy)pyridine: Similar in structure but with a trifluoromethoxy group, which is bulkier and more electronegative.

4-(Difluoromethylthio)pyridine: Contains a difluoromethylthio group, which imparts different electronic and steric properties.

4-(Difluoromethyl)pyridine: Lacks the oxygen atom in the substituent, resulting in different reactivity and applications.

The uniqueness of this compound lies in its balance of electronegativity, lipophilicity, and hydrogen-bonding capacity, making it a versatile compound for various applications .

生物活性

4-(Difluoromethoxy)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The difluoromethoxy group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The presence of this group can significantly influence the compound's interaction with biological targets, potentially leading to improved efficacy and reduced toxicity compared to its analogs.

Antimicrobial Activity

Research has shown that pyridine derivatives, including those with difluoromethoxy substitutions, exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyridine compounds that demonstrated effectiveness against a range of bacterial strains, indicating that modifications like the difluoromethoxy group can enhance antibacterial activity .

Table 1: Antimicrobial Activity of Pyridine Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 μg/mL |

| This compound | Escherichia coli | 30 μg/mL |

| 4-(Dimethylamino)pyridinepropylthioacetate | E. coli | 25 μg/mL |

Anticancer Activity

Recent studies have explored the potential of pyridine derivatives as dual inhibitors for cancer targets such as c-Met and VEGFR-2. For instance, a series of compounds derived from pyridine showed significant inhibition of cell proliferation in vitro, with IC50 values as low as 0.11 μM for c-Met and 0.19 μM for VEGFR-2 . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of the difluoromethoxy group enhances the potency of pyridine derivatives. For example, compounds with this substitution showed improved pharmacokinetic profiles and increased binding affinity for their targets compared to their methoxy counterparts .

Table 2: Structure-Activity Relationship of Pyridine Derivatives

| Compound Type | Substitution | IC50 (nM) | Notes |

|---|---|---|---|

| Methoxy-pyridine | -OCH3 | 200 | Standard |

| Difluoromethoxy-pyridine | -OCHF2 | 20 | Enhanced potency |

| Trifluoromethoxy-pyridine | -OCF3 | 25 | Similar activity |

Case Studies

- Corticotropin-Releasing Factor (CRF) Receptor Antagonists : A study demonstrated that a compound featuring a difluoromethoxy group displayed high affinity for CRF receptors (IC50 = 0.86 nM) and exhibited favorable pharmacokinetic properties in animal models . This highlights the utility of difluoromethoxy substitutions in developing effective neuropharmacological agents.

- Insecticidal Activity : The insecticidal properties of difluoromethoxy-pyridine analogs have been investigated, showing promising results against pests such as the green-peach aphid. These compounds were found to be significantly more effective than traditional insecticides .

特性

IUPAC Name |

4-(difluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCULSLCAXRCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。